molecular formula C10H18N4O B3732910 3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one

3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B3732910
M. Wt: 210.28 g/mol
InChI Key: NQZLUOWWOBDAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one, commonly known as HATU, is a widely used coupling reagent in organic chemistry. It is a white crystalline solid that is soluble in polar solvents such as dimethylformamide and dimethyl sulfoxide. HATU is commonly used in peptide synthesis and is known for its high efficiency and low racemization rates.

Mechanism Of Action

HATU works by activating carboxylic acids to form reactive intermediates that can react with amines to form peptide bonds. The activation occurs through the formation of an O-acylisourea intermediate, which is highly reactive and can react with amines to form peptide bonds. HATU has been shown to be more efficient than other commonly used coupling reagents such as HBTU and PyBOP.

Biochemical And Physiological Effects

HATU has no known biochemical or physiological effects as it is not a drug and is not used in any medical applications.

Advantages And Limitations For Lab Experiments

The advantages of using HATU as a coupling reagent in peptide synthesis include its high efficiency, low racemization rates, and ability to synthesize difficult peptides. The limitations of using HATU include its high cost compared to other coupling reagents and its sensitivity to moisture, which can lead to decomposition.

Future Directions

For HATU research include the development of new coupling reagents with improved efficiency and lower cost. There is also potential for the use of HATU in the synthesis of other bioactive compounds beyond peptides. Additionally, research could focus on improving the stability of HATU to moisture and developing new methods for its synthesis.

Scientific Research Applications

HATU is a popular coupling reagent in peptide synthesis due to its high efficiency and low racemization rates. It is also used in the synthesis of other bioactive compounds such as nucleoside phosphoramidites and amino acid derivatives. HATU has been shown to be effective in the synthesis of difficult peptides such as cyclic peptides and peptides containing non-natural amino acids.

properties

IUPAC Name

3-(hexylamino)-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-4-5-6-7-11-10-12-9(15)8(2)13-14-10/h3-7H2,1-2H3,(H2,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZLUOWWOBDAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NN=C(C(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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